molecular formula C23H28Si2 B14058378 Trimethyl[2-(triphenylsilyl)ethyl]silane CAS No. 102105-77-1

Trimethyl[2-(triphenylsilyl)ethyl]silane

Cat. No.: B14058378
CAS No.: 102105-77-1
M. Wt: 360.6 g/mol
InChI Key: DKHGTAHNPQIXCO-UHFFFAOYSA-N
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Description

Trimethyl[2-(triphenylsilyl)ethyl]silane (CAS 102105-77-1) is an organosilicon compound with the molecular formula C23H28Si2 and a molecular weight of 360.64 g/mol . This reagent belongs to the class of alkylsilanes, which are hydrocarbon derivatives where silicon is bonded to alkyl groups . Organosilicon compounds like this are of significant interest in synthetic chemistry. They can serve as key intermediates in the development of novel synthetic methodologies, particularly in radical-based reactions. Similar tris(trimethylsilyl)silane reagents are well-established as radical-based reducing agents for functional group modifications, enabling processes such as dehalogenation, deoxygenation via thiocarbonyl derivatives, and hydrosilylation of carbon-carbon multiple bonds . The (TMS)3SiH group is known for its ability to mediate sequential radical reactions under mild conditions with high selectivity, making it valuable for constructing complex molecular architectures . Furthermore, silicon-containing monomers are valuable in the production of organosilane polymers and advanced materials . Researchers can leverage this compound to explore new pathways in organic synthesis and materials science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102105-77-1

Molecular Formula

C23H28Si2

Molecular Weight

360.6 g/mol

IUPAC Name

trimethyl(2-triphenylsilylethyl)silane

InChI

InChI=1S/C23H28Si2/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3

InChI Key

DKHGTAHNPQIXCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Trimethyl 2 Triphenylsilyl Ethyl Silane and Analogous Structures

Direct Synthesis Approaches to Organosilicon Compounds

Direct synthesis methods aim to construct the core skeleton of organosilicon compounds in a minimal number of steps. For molecules like Trimethyl[2-(triphenylsilyl)ethyl]silane, these approaches primarily involve the formation of one or more silicon-carbon bonds through hydrosilylation or the use of highly reactive organometallic reagents.

Hydrosilylation Reactions in the Formation of Silicon-Carbon Bonds

Hydrosilylation is a powerful and atom-economical reaction for creating silicon-carbon bonds. nih.govresearchgate.net It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.govresearchgate.net This reaction is one of the most significant processes in organosilicon chemistry, widely used in both industrial and academic settings. nih.gov

For the synthesis of this compound, a plausible hydrosilylation route would involve the reaction of a vinylsilane with a hydrosilane. Specifically, triphenylvinylsilane (B98950) could be reacted with trimethylsilane, or alternatively, vinyltrimethylsilane (B1294299) could be reacted with triphenylsilane (B1312308). The former is often preferred due to the relative availability and stability of the precursors. The reaction typically proceeds via an anti-Markovnikov addition, yielding the desired 1,2-disilylethane structure. researchgate.net

The general transformation can be represented as: Ph3Si-CH=CH2 + H-SiMe3 → Ph3Si-CH2-CH2-SiMe3

This reaction is almost always catalyzed, with platinum complexes being the most common choice. nih.gov The mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion and reductive elimination to yield the final product. researchgate.net

Organometallic Reagent Coupling Strategies (e.g., Grignard, Lithium Reagents)

The use of organometallic reagents, particularly Grignard (R-Mg-X) and organolithium (R-Li) compounds, is a foundational strategy for forming silicon-carbon bonds. gelest.com These highly nucleophilic reagents readily attack silicon electrophiles, such as chlorosilanes, to create a stable Si-C bond. gelest.comwikipedia.org

In the context of this compound, a Grignard-based approach could be envisioned in several ways:

Reaction of a Silylethyl Grignard Reagent: A pre-formed Grignard reagent, such as 2-(trimethylsilyl)ethylmagnesium chloride, could be reacted with triphenylchlorosilane. Me3Si-CH2-CH2-MgCl + Cl-SiPh3 → Me3Si-CH2-CH2-SiPh3 + MgCl2

Sequential Grignard Reactions: One could start with a dihaloethane, such as 1,2-dibromoethane, and perform sequential reactions. First, react it with magnesium to form a mono-Grignard reagent, which is then reacted with the first chlorosilane (e.g., triphenylchlorosilane). The resulting bromo-functionalized silane (B1218182) could then be converted to a second Grignard reagent and reacted with the second chlorosilane (e.g., trimethylchlorosilane).

These reactions are typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the Grignard reagent. leah4sci.com The choice of solvent can influence the reactivity, with THF generally promoting faster substitution than diethyl ether. gelest.com

Stepwise Functionalization and Derivatization Routes

Stepwise routes offer greater control for constructing complex, unsymmetrical molecules by building the structure in a sequential manner. This involves the selective introduction of different functional groups and the careful formation of the carbon backbone.

Selective Introduction of Trimethylsilyl (B98337) and Triphenylsilyl Groups

The synthesis of an unsymmetrical compound like this compound necessitates methods to introduce the two different silyl (B83357) groups selectively. This is often achieved by exploiting the different steric and electronic properties of the silyl groups and their corresponding reagents. beilstein-journals.org Silyl groups are widely used as protecting groups in organic synthesis, and the principles governing their selective introduction and removal are well-established. chemeurope.comwikipedia.org

The stability of silyl ethers, a common proxy for understanding the general behavior of silyl groups, varies significantly with the substituents on the silicon atom. Sterically bulky groups like triphenylsilyl or tert-butyldiphenylsilyl (TBDPS) are much more stable to hydrolysis and certain reaction conditions than the smaller trimethylsilyl (TMS) group. chemeurope.com

A stepwise synthesis might involve:

Starting with a bifunctional substrate, such as 2-bromoethanol.

Protecting the hydroxyl group with a silyl group that can be removed selectively, for instance, a trimethylsilyl group.

Forming a Grignard reagent from the bromo-functionalized silyl ether and reacting it with triphenylchlorosilane.

Deprotecting the hydroxyl group.

Converting the hydroxyl group into a suitable leaving group (e.g., a tosylate or bromide).

Displacing the leaving group with a trimethylsilyl nucleophile (e.g., using trimethylsilyllithium).

This multi-step approach, while longer, prevents the formation of symmetric byproducts and ensures the correct placement of each distinct silyl group.

Ethylene (B1197577) Bridge Formation and Functionalization

The ethylene (-CH2-CH2-) linker is a key structural motif. While direct methods like hydrosilylation form this bridge in a single step, stepwise approaches can also be used. One classic method for forming a C-C bond is the Wurtz coupling reaction, which involves the reductive coupling of two alkyl halides with a metal, typically sodium. A modified Wurtz coupling could potentially be used to couple (chloromethyl)trimethylsilane with (chloromethyl)triphenylsilane, though this cross-coupling would likely yield a statistical mixture of homo-coupled and hetero-coupled products.

A more controlled, albeit less common, method for forming symmetric 1,2-disilylethanes is through the Kolbe electrolysis of α-silylacetic acids. acs.org This process involves the anodic oxidation of a carboxylate, which decarboxylates to form a radical that subsequently dimerizes. acs.org While primarily demonstrated for symmetrical structures, this highlights alternative strategies for constructing the ethylene bridge.

Catalytic Systems for Silicon-Carbon Bond Formation in Complex Silanes

Catalysis is central to the efficient and selective synthesis of organosilicon compounds. Transition-metal catalysts are particularly vital for reactions like hydrosilylation, which is one of the most effective methods for preparing molecules with a 1,2-disilylethane structure. acs.orgbohrium.com

The field of hydrosilylation catalysis has been dominated by platinum-based systems since their discovery. researchgate.net Common and historically significant catalysts include:

Speier's Catalyst: A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol.

Karstedt's Catalyst: A platinum(0) complex with divinyltetramethyldisiloxane ligands, known for its high activity. researchgate.net

While platinum catalysts are highly effective, there has been considerable research into developing catalysts based on other transition metals to improve selectivity, reduce cost, and access different reaction pathways. nih.gov Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also widely used and can offer different selectivity profiles compared to platinum. researchgate.net Other precious metals like ruthenium, iridium, and palladium have also been employed. nih.gov More recently, efforts have focused on developing catalysts based on more abundant and less expensive first-row transition metals such as iron and cobalt. nih.gov

The choice of catalyst can significantly influence the reaction's outcome, including its rate, yield, and regioselectivity (i.e., the preference for α- vs. β-adducts). For terminal alkenes like vinylsilanes, β-addition is strongly favored, leading to the linear 1,2-disubstituted product required for this compound.

Interactive Data Table: Common Hydrosilylation Catalysts

Catalyst Name Formula/Description Typical Substrates Key Characteristics
Speier's Catalyst H₂PtCl₆ in alcohol Alkenes, Alkynes One of the first widely used catalysts; reliable but may require elevated temperatures.
Karstedt's Catalyst Pt₂(dvtms)₃ Alkenes, Alkynes Highly active at low concentrations and room temperature; widely used in industry.
Wilkinson's Catalyst RhCl(PPh₃)₃ Alkenes, Ketones Generally provides high selectivity; effective for various functional groups.
Iridium Complexes e.g., [Ir(cod)Cl]₂ Alkenes Can offer unique selectivity and functional group tolerance.

Transition Metal Catalysis in Organosilane Synthesis

Transition metal catalysis is a cornerstone of modern organosilane synthesis, offering efficient and selective routes to a vast array of silicon-containing molecules. nih.gov Beyond the platinum-group metals (Pt, Rh, Ru) traditionally used in hydrosilylation, there is a growing interest in developing catalysts based on more earth-abundant and less expensive metals. nih.gov

The general applicability of transition metal catalysis in organosilane synthesis extends to various reaction types, including:

Hydrosilylation: The addition of a Si-H bond across an unsaturated C-C, C-O, or C-N bond. This is one of the most atom-economical methods for forming Si-C bonds.

Dehydrogenative Silylation: The coupling of a Si-H bond with a C-H bond, releasing dihydrogen as the only byproduct. This method allows for the direct functionalization of C-H bonds. chemrxiv.org

Silylmetalation: The addition of a Si-metal bond across an unsaturated bond.

Cross-coupling reactions: Reactions such as the Hiyama coupling, which involve the coupling of an organosilane with an organic halide in the presence of a palladium catalyst.

The choice of metal and ligand system is crucial in controlling the outcome of these reactions, influencing factors such as activity, regioselectivity, and stereoselectivity. For instance, while platinum catalysts are highly effective for hydrosilylation, rhodium and iridium complexes can also be employed, sometimes offering different selectivity profiles. acs.org

Emerging Catalytic Methods for Di- and Polysilylated Ethanes

Recent research has focused on developing novel catalytic systems for the synthesis of di- and polysilylated ethanes that offer improved efficiency, selectivity, and sustainability. These emerging methods often utilize alternative transition metals or novel reaction pathways.

One area of significant advancement is the use of earth-abundant first-row transition metals, such as iron, cobalt, and nickel, as catalysts for hydrosilylation and related reactions. nih.gov These metals offer a more sustainable alternative to precious platinum-group metals. For example, cobalt complexes have been shown to catalyze the anti-Markovnikov hydrosilylation of vinylsilanes, providing a route to 1,2-disilylethanes. nih.gov

Another emerging strategy is the direct C-H silylation of alkanes, including ethane, to form silylated products. While still a challenging transformation, catalytic systems based on iridium and rhodium have demonstrated the ability to activate C-H bonds and facilitate their silylation. nih.gov This approach avoids the need for pre-functionalized starting materials like alkenes.

Furthermore, catalyst-free methods for the carbosilylation of alkenes are being developed. One such method utilizes silyl boronates and organic fluorides mediated by a strong base to achieve the difunctionalization of alkenes, forming a C-C and a C-Si bond in a single step. nih.gov

The table below highlights some emerging catalytic systems for the synthesis of silylated alkanes.

Purification and Isolation Techniques for Advanced Organosilicon Compounds

The purification and isolation of advanced organosilicon compounds like this compound often present challenges due to their physical properties and potential sensitivity to air and moisture. These compounds are typically high-boiling liquids or low-melting solids and may require specialized techniques for their purification.

Flash Chromatography: For non-volatile or thermally sensitive organosilicon compounds, flash chromatography is a powerful purification method. Given that many organometallic compounds are air-sensitive, modifications to the standard flash chromatography procedure are often necessary. acs.org This can involve performing the entire chromatographic separation under an inert atmosphere, such as nitrogen or argon. Specially designed glassware that allows for the packing and elution of the column without exposure to air is employed. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is critical for achieving good separation.

Distillation: For thermally stable, volatile organosilicon compounds, distillation is a viable purification technique. Fractional distillation under reduced pressure (vacuum distillation) is often required for high-boiling compounds to prevent thermal decomposition. The efficiency of the distillation is dependent on the difference in boiling points of the components in the mixture and the design of the distillation apparatus, including the type of distillation column used. For separating close-boiling chlorosilanes, extractive distillation using a high-boiling solvent to alter the relative volatilities of the components can be employed. google.com

Crystallization/Recrystallization: If the target organosilicon compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. The principle of this technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For air-sensitive compounds, recrystallization must be carried out using inert atmosphere techniques, such as in a Schlenk flask or a glovebox. Finding a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is key to a successful recrystallization.

The following table summarizes the applicability of these purification techniques to advanced organosilicon compounds.

Mechanistic Investigations and Reactivity Profiles of Trimethyl 2 Triphenylsilyl Ethyl Silane

Pathways of Silicon-Carbon Bond Cleavage and Formation

The silicon-carbon (Si-C) bond, while generally stable, can be cleaved under specific conditions through nucleophilic, electrophilic, or radical pathways. wikipedia.org The presence of two different silyl (B83357) moieties in Trimethyl[2-(triphenylsilyl)ethyl]silane allows for a comparative study of these pathways.

Nucleophilic Activation at Silicon Centers

Nucleophilic attack at a silicon center is a fundamental process in organosilicon chemistry. The silicon atom, being more electropositive than carbon, can accommodate a nucleophile to form a pentacoordinate, hypervalent intermediate or transition state. wikipedia.org This activation weakens the adjacent Si-C bonds, making them susceptible to cleavage. nih.govresearchgate.net

In the case of this compound, a nucleophile (Nu⁻) can attack either the silicon of the trimethylsilyl (B98337) group or the triphenylsilyl group. The formation of these hypercoordinate silicon species increases the electron density on the organic substituents, rendering the Si-C bond more prone to cleavage, especially by electrophiles like a proton. nih.govresearchgate.net

Key aspects of nucleophilic activation include:

Formation of Hypervalent Silicon: Lewis bases, such as fluoride (B91410) ions or alkoxides, coordinate to the silicon atom, expanding its coordination number from four to five or even six. nih.govresearchgate.net This process is central to activating the otherwise robust Si-C bond.

Leaving Group Ability: The relative ease of cleavage depends on the stability of the departing carbanion. Cleavage of the Si-CH₂ bond would generate a primary carbanion, which is generally unstable.

Steric Hindrance: The bulky triphenylsilyl group presents greater steric hindrance to an incoming nucleophile compared to the smaller trimethylsilyl group, which can influence the site of attack.

The general mechanism can be envisioned as the initial formation of a pentacoordinate silicate, which then undergoes cleavage.

Figure 1: General pathway for nucleophilic activation and cleavage of a silicon-carbon bond.

Electrophilic Substitution and Ipso-Desilylation Processes

Electrophilic attack is another major pathway for Si-C bond cleavage. This can occur on the alkyl chain or, more relevantly for the triphenylsilyl group, on the aromatic rings. nih.gov

Electrophilic Cleavage of Si-Alkyl Bonds: Strong acids can protonate the carbon atom attached to silicon, leading to protodesilylation. This process is generally slow for unstrained alkylsilanes but can be facilitated by the stability of the resulting carbocation. wikipedia.org

Ipso-Desilylation: This is a characteristic reaction of arylsilanes where an incoming electrophile attacks the aromatic ring at the exact position (ipso-carbon) where the silyl group is attached. scholaris.ca The silyl group is an excellent leaving group in electrophilic aromatic substitution. This is attributed to the ability of silicon to stabilize a positive charge in the β-position (the Wheland intermediate) through hyperconjugation. scholaris.ca For this compound, the phenyl rings of the triphenylsilyl moiety are susceptible to ipso-substitution by various electrophiles (E⁺), such as halogens or nitrosonium ions, leading to the formation of a substituted benzene (B151609) derivative and cleaving one of the Si-C(aryl) bonds. nih.govorganic-chemistry.org While some Friedel-Crafts alkylations on phenylsilanes can yield meta and para products, ipso-substitution is a common and synthetically useful pathway. oup.com

Electrophile (E⁺)Reagent ExampleProduct of Ipso-Substitution
H⁺Trifluoroacetic Acid (TFA)Benzene
Br⁺Bromine (Br₂)Bromobenzene
I⁺Iodine Monochloride (ICl)Iodobenzene
NO₂⁺Nitronium TetrafluoroborateNitrobenzene

Radical Reactions Involving Silyl Radicals

Silyl radicals can be generated from organosilanes, typically from silyl hydrides like tris(trimethylsilyl)silane (B43935) (TTMSS), through radical initiation. nih.gov Although this compound does not possess a reactive Si-H bond for easy radical generation, its Si-C bonds could be involved in reactions with other radical species.

The general process for silyl radical involvement in synthesis often follows a chain mechanism:

Initiation: A radical initiator generates a silyl radical from a silyl hydride.

Propagation: The silyl radical can perform actions like halogen-atom abstraction from an alkyl halide to generate an alkyl radical. nih.govrsc.org This alkyl radical can then participate in further reactions.

Termination: Radicals combine to terminate the chain.

Silyl radicals are versatile intermediates used in a variety of transformations, including reductions, consecutive radical reactions, and hydrosilylations. researchgate.net The activation of alkyl halides via halogen atom transfer by silyl radicals is a particularly facile process. rsc.org While direct radical generation from this compound is less common, understanding these pathways is crucial for predicting its behavior in radical environments.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions at a silicon center is highly dependent on the reaction mechanism, the nature of the nucleophile, and the solvent. researchgate.net Nucleophilic substitution at silicon can proceed with either retention or inversion of configuration.

Inversion of Configuration: This outcome is analogous to the Sₙ2 reaction at a carbon center and typically involves a backside attack by the nucleophile. researchgate.net It often proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the axial positions.

For this compound, if one of the silicon atoms were chiral (by replacing one of the methyl or phenyl groups with a different substituent), its reactions would follow these stereochemical principles. For instance, the hydrogen peroxide oxidation of certain Si-C bonds is known to proceed with retention of configuration. nih.gov The development of methods to create silicon-stereogenic centers with high optical purity is an active area of research. nih.govresearchgate.net

Chemo- and Regioselectivity in Transformations of Silyl-Substituted Ethanes

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference of reaction at one position over another. In this compound, the key question of selectivity revolves around the differential reactivity of the trimethylsilyl versus the triphenylsilyl group, and the various Si-C bonds.

Factors influencing selectivity:

Steric Hindrance: The triphenylsilyl group is significantly bulkier than the trimethylsilyl group. This would favor nucleophilic attack at the less hindered trimethylsilyl silicon atom. Conversely, reactions involving radical abstraction might be influenced by the stability of the resulting radical.

Electronic Effects: The phenyl groups on the triphenylsilyl moiety are electron-withdrawing via induction but can be electron-donating through resonance. The methyl groups on the trimethylsilyl moiety are weakly electron-donating. These electronic differences can affect the Lewis acidity of the silicon centers and the stability of reaction intermediates.

Bond Strength: The strengths of the Si-C(methyl), Si-C(phenyl), and Si-C(ethyl) bonds are different, which can influence which bond is most likely to be cleaved under thermal or radical conditions.

For example, in an electrophilic ipso-desilylation reaction, the attack would be regioselectively directed to one of the phenyl rings on the triphenylsilyl group, leaving the trimethylsilyl group and the ethyl bridge intact. In a nucleophilically-activated cleavage, the less sterically hindered trimethylsilyl group might be the preferred site of attack.

Reaction TypeProbable Site of AttackReason
Nucleophilic AttackTrimethylsilyl GroupLess steric hindrance.
Electrophilic Attack (ipso)Phenyl ring of Triphenylsilyl GroupArylsilanes are activated for ipso-substitution.
Radical AbstractionDependent on C-H/Si-C bond strengthRelative stability of potential radical intermediates.

Stability and Degradation Mechanisms under Various Chemical Environments

Organosilicon compounds exhibit a wide range of stabilities. Unstrained silicon-carbon bonds are generally robust and resistant to hydrolysis and oxidation under ambient conditions. wikipedia.org However, they are susceptible to degradation under strongly acidic or basic conditions.

Acidic Conditions: Strong acids can promote the cleavage of Si-C bonds, a process known as protodesilylation. researchgate.net The mechanism typically involves protonation of the carbon atom attached to silicon. The stability of the Si-C bond in acidic media can be influenced by the nature of the organic group; for instance, arylsilane bonds can be cleaved during the polycondensation of organosilanes under acidic conditions. rsc.org

Basic Conditions: The Si-C bond is more susceptible to cleavage under basic conditions, especially with nucleophiles like hydroxide (B78521) or fluoride. The reaction is initiated by the nucleophilic attack on the silicon atom, forming a pentacoordinate intermediate that facilitates the departure of the carbon group as a carbanion. researchgate.netrsc.org The stability of this departing carbanion is a key factor; groups that form more stable carbanions are cleaved more readily.

Thermal Stability: The Si-C bond has significant thermal stability. However, at elevated temperatures, isomerization or decomposition can occur, sometimes involving radical pathways or intramolecular rearrangements like C-H bond activation. nih.gov

For this compound, the presence of two silyl groups may influence its degradation profile. The triphenylsilyl group, with its bulky phenyl substituents, might offer some steric protection to the core structure, potentially enhancing its thermal stability compared to simpler alkylsilanes.

Advanced Spectroscopic and Structural Elucidation of Trimethyl 2 Triphenylsilyl Ethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For Trimethyl[2-(triphenylsilyl)ethyl]silane, a complete analysis would involve a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments.

Multinuclear NMR (¹H, ¹³C, ²⁹Si) Chemical Shift Analysis

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The predicted chemical shifts for this compound are based on the analysis of its constituent functional groups: the trimethylsilyl (B98337) group, the triphenylsilyl group, and the ethyl bridge.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the trimethylsilyl group, the ethyl bridge, and the phenyl groups.

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet is anticipated for the nine equivalent protons of the trimethylsilyl group, typically appearing in the upfield region around 0.0 ppm, as is characteristic for trimethylsilyl moieties.

Ethyl Bridge Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl bridge would likely appear as two distinct multiplets, specifically triplets of triplets, due to coupling with each other and with the adjacent silicon atoms. The protons on the carbon adjacent to the trimethylsilyl group are expected to be slightly more shielded than those adjacent to the triphenylsilyl group.

Triphenylsilyl Protons (-Si(C₆H₅)₃): The protons on the fifteen phenyl groups would generate complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The ortho, meta, and para protons may show distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon environment in the molecule.

Trimethylsilyl Carbons (-Si(CH₃)₃): A single resonance is expected for the three equivalent methyl carbons of the trimethylsilyl group, appearing at a characteristic upfield chemical shift.

Ethyl Bridge Carbons (-CH₂-CH₂-): Two distinct signals are predicted for the two methylene carbons of the ethyl bridge.

Triphenylsilyl Carbons (-Si(C₆H₅)₃): Four signals are expected for the phenyl carbons: one for the ipso-carbon (the carbon directly attached to the silicon atom), and one each for the ortho, meta, and para carbons.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds, providing direct insight into the silicon environments. Two distinct signals are expected for the two silicon atoms in this compound. The chemical shift of the silicon in the trimethylsilyl group will differ from that of the silicon in the triphenylsilyl group due to the different electronic effects of the methyl and phenyl substituents.

Predicted NMR Data:

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H-Si(CH₃)₃~ 0.0Singlet
-CH₂-Si(CH₃)₃~ 0.5 - 1.0Multiplet
-CH₂-Si(C₆H₅)₃~ 1.0 - 1.5Multiplet
-Si(C₆H₅)₃~ 7.2 - 7.8Multiplet
¹³C-Si(CH₃)₃~ 0 - 5Quartet
-CH₂-Si(CH₃)₃~ 10 - 15Triplet
-CH₂-Si(C₆H₅)₃~ 15 - 20Triplet
ipso-C of Phenyl~ 130 - 135Singlet
ortho-C of Phenyl~ 134 - 136Doublet
meta-C of Phenyl~ 128 - 130Doublet
para-C of Phenyl~ 129 - 131Doublet
²⁹Si-Si(CH₃)₃~ 0 - 5
-Si(C₆H₅)₃~ -10 to -20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the protons on the adjacent methylene groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the trimethylsilyl methyl groups and the ethyl bridge carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the ethyl bridge and the two different silyl (B83357) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the ethyl bridge.

Variable Temperature NMR Studies for Conformational Dynamics

The ethyl bridge in this compound can adopt different conformations due to rotation around the C-C and Si-C bonds. Variable temperature NMR studies could provide insights into the dynamics of these conformational changes. By monitoring the chemical shifts and line shapes of the ethyl bridge protons and carbons at different temperatures, it would be possible to determine the energy barriers for bond rotation and identify the most stable conformer(s).

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic (Phenyl)
2960-2850C-H stretchAliphatic (Methyl, Ethyl)
1430-1480C=C stretchAromatic Ring
1250Si-CH₃ deformationTrimethylsilyl
1100-1000Si-Ph stretchTriphenylsilyl
840-750Si-C stretch
740-690C-H out-of-plane bendMonosubstituted Phenyl

Raman Spectroscopic Characterization of Silicon-Containing Bonds

Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds, such as the Si-Si and Si-C bonds. The Raman spectrum of this compound would complement the FTIR data and provide more detailed information about the silicon-containing moieties. Strong Raman signals are expected for the symmetric vibrations of the Si-C bonds in both the trimethylsilyl and triphenylsilyl groups, as well as for the aromatic ring stretching modes of the phenyl groups.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for gaining insight into its structure through controlled fragmentation.

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques that provide complementary information for structural elucidation.

Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. This process is highly valuable for creating a detailed fragmentation pattern, which acts as a molecular fingerprint. For this compound, the molecular ion (M+) peak may be of low abundance or even absent due to the molecule's susceptibility to fragmentation at the Si-C and C-C bonds.

Chemical Ionization (CI): In contrast, CI is a soft ionization method that uses a reagent gas (such as methane (B114726) or isobutane) to produce protonated molecules, typically [M+H]+. This technique minimizes fragmentation, resulting in a prominent pseudomolecular ion peak, which is crucial for confirming the molecular weight of the parent compound. For this compound, CI would be the preferred method to confidently determine its monoisotopic mass.

Ionization MethodKey FeatureInformation Obtained for this compound
Electron Ionization (EI) Hard ionization, extensive fragmentationDetailed fragmentation pattern, structural fingerprint
Chemical Ionization (CI) Soft ionization, minimal fragmentationConfirmation of molecular weight via [M+H]+

The fragmentation of this compound in EI-MS is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The presence of two silicon centers and bulky phenyl groups leads to characteristic cleavage pathways.

Key fragmentation pathways include:

α-Cleavage: Fission of the C-C bond of the ethyl bridge is a likely event.

Si-C Bond Cleavage: The bonds between silicon and the methyl or phenyl groups, as well as the bond between silicon and the ethyl bridge, are susceptible to cleavage. Loss of a methyl radical (•CH3, 15 Da) from the trimethylsilyl group to form a stable [M-15]+ ion is a common fragmentation for trimethylsilyl compounds.

Formation of Silyl Cations: The formation of the trimethylsilyl cation [Si(CH3)3]+ at m/z 73 is a hallmark of compounds containing this group and is often a base peak. Similarly, the triphenylsilyl cation [Si(C6H5)3]+ at m/z 259 is a highly stable and prominent fragment.

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, leading to the elimination of neutral molecules.

The analysis of these fragments allows for the reconstruction of the molecule's structure. For instance, the detection of both m/z 73 and m/z 259 strongly indicates the presence of both trimethylsilyl and triphenylsilyl moieties.

Plausible Fragment Ion Structure m/z (Monoisotopic) Significance
[M-CH3]+[C23H27Si2(C6H5)2]+359.16Loss of a methyl group from the trimethylsilyl end.
[Si(C6H5)3]+Triphenylsilyl cation259.11Indicates the presence of the triphenylsilyl group.
[Si(CH3)3]+Trimethylsilyl cation73.05Diagnostic for the trimethylsilyl group; often the base peak.

X-ray Crystallography for Solid-State Molecular Architecture

While mass spectrometry provides information on the connectivity of atoms, X-ray crystallography reveals the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, analysis of closely related structures, such as those containing triphenylsilyl moieties, provides insight into the expected molecular architecture.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for analyzing any potential mixtures or reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds. Given its molecular weight and the presence of non-polar alkyl and aryl groups, this compound is amenable to GC analysis, likely requiring a high-temperature column and programmed temperature ramp to ensure elution.

The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the column. Due to its relatively high molecular weight, this compound would be expected to have a longer retention time compared to smaller organosilicon compounds. The use of a non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would be appropriate for this non-polar analyte. The mass spectrometer detector provides mass spectra of the eluting peaks, allowing for positive identification and the assessment of purity by detecting any co-eluting impurities.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight distribution of polymers and oligomers. azom.com While this compound is a discrete molecule, it can serve as a monomer or a building block for larger oligomeric or polymeric structures. Should such derivatives be synthesized, GPC would be the method of choice for their characterization. wikipedia.org

In GPC, molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column than smaller molecules. By calibrating the GPC system with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of any resulting oligomers or polymers can be determined. This information is critical for understanding how the properties of the material relate to the chain length of the polymer.

Analytical Technique Principle Application to this compound & its Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and interaction with stationary phase, followed by mass analysis.Purity assessment of the monomer, identification of volatile impurities.
Gel Permeation Chromatography (GPC) Separation by hydrodynamic volume in solution.Characterization of molecular weight distribution of potential oligomeric or polymeric derivatives.

Computational and Theoretical Investigations on Trimethyl 2 Triphenylsilyl Ethyl Silane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. However, specific studies detailing these calculations for Trimethyl[2-(triphenylsilyl)ethyl]silane are not found in the reviewed literature.

No dedicated Density Functional Theory (DFT) studies investigating the specific molecular conformations, rotational barriers, and potential energy surfaces of this compound have been published in the scientific literature searched. While general-purpose databases may contain a predicted 3D structure, detailed conformational analysis via DFT is not available.

Specific ab initio studies, such as those employing methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis to investigate the nature of the chemical bonds (e.g., Si-C, Si-Si framework) within this compound, have not been reported. While ab initio methods are powerful tools for such analysis, their application to this specific molecule has not been documented in available research.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While online tools can predict NMR spectra, comprehensive computational studies predicting a full range of spectroscopic parameters (such as IR, Raman, UV-Vis) for this compound are not present in the literature. Furthermore, no studies could be found that validate such theoretical predictions against experimentally obtained spectroscopic data for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics (MD) simulation studies focused on exploring the conformational space, flexibility, and dynamic behavior of this compound in different environments (e.g., in solution or in the solid state) have been reported. Such simulations would provide insight into the molecule's behavior over time, but this research has not been published.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies specifically targeting this compound could not be located. These computational models rely on existing data to correlate molecular structure with activity or properties, and the necessary foundational research for this specific compound appears to be unavailable.

Transformational Chemistry and Advanced Derivatization Strategies for Analytical and Synthetic Purposes

Functional Group Interconversions on the Ethylene (B1197577) Bridge

The ethylene bridge connecting the two silicon atoms in Trimethyl[2-(triphenylsilyl)ethyl]silane is a saturated, non-polar hydrocarbon chain. While generally stable, this linker can be functionalized, primarily through free-radical reactions. Introduction of functional groups onto this bridge would typically require harsh conditions, such as UV light or high temperatures in the presence of a radical initiator.

One potential transformation is radical halogenation, where a hydrogen atom on the ethylene bridge is substituted with a halogen like bromine or chlorine. This reaction would create a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, including hydroxyls, amines, and cyanides. However, controlling the regioselectivity of such a reaction would be challenging, potentially leading to a mixture of products with the halogen at different positions on the bridge. The high reactivity of bis(silylene) compounds toward unsaturated molecules, including the activation of C-C double bonds, suggests that if a double bond were introduced onto the bridge (e.g., through an elimination reaction), it would become a site of significant reactivity. acs.org

Selective Cleavage of Silyl (B83357) Groups for Downstream Synthesis

The presence of two distinct silyl groups, the aliphatic trimethylsilyl (B98337) (TMS) and the aromatic triphenylsilyl (TPS), is a key feature of the molecule's synthetic utility. The differential stability of these groups allows for selective cleavage, enabling one to be removed while the other remains, thus serving as a protecting group for a reactive site.

The relative stability of silyl ethers to acid-catalyzed hydrolysis generally follows the order: TMS < TES (triethylsilyl) < TPS < TBS (tert-butyldimethylsilyl). gelest.com This suggests that the TMS group can be cleaved under milder acidic conditions while leaving the more robust TPS group intact. Conversely, the Si-C(aryl) bond of the TPS group is susceptible to cleavage by electrophiles, a reaction not readily undergone by the Si-C(alkyl) bonds of the TMS group.

Fluoride (B91410) ions, commonly delivered by reagents like tetra-n-butylammonium fluoride (TBAF), are highly effective for cleaving silicon-carbon and silicon-oxygen bonds. gelest.comorganic-chemistry.org While TBAF is a powerful tool for deprotection, achieving high selectivity between two different silyl groups can depend heavily on steric hindrance and the specific reaction conditions. gelest.com The less sterically hindered TMS group is generally more susceptible to fluoride-mediated cleavage than the bulkier TPS group.

Table 1: Comparison of Silyl Group Cleavage
Silyl GroupRelative Stability to AcidCommon Cleavage ReagentsNotes
Trimethylsilyl (TMS)LowMild acid (e.g., Acetic Acid), Fluoride sources (TBAF), MethanolysisGenerally the most labile silyl group, making it useful as a temporary protecting group. gelest.comnih.gov
Triphenylsilyl (TPS)HighStronger acid, Fluoride sources (TBAF), Electrophilic cleavageMore robust than TMS due to the electron-withdrawing nature and steric bulk of the phenyl groups.

Introduction of New Functionalities onto Silyl Moieties

Further derivatization of this compound can be achieved by modifying the peripheral organic groups on the silicon atoms.

On the Triphenylsilyl (TPS) Moiety: The three phenyl rings of the TPS group are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org Reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br2 or Cl2 with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid) can introduce functional groups onto the aromatic rings. byjus.com The silyl group itself acts as a meta-director in some cases but can be ortho-, para-directing as well, influencing the position of the incoming electrophile. msu.edu Such modifications could be used to tune the electronic properties or to introduce points for further chemical linkage.

On the Trimethylsilyl (TMS) Moiety: The methyl groups of the TMS moiety are less reactive than the phenyl rings. However, under free-radical conditions, it is possible to halogenate these methyl groups to form, for example, a (bromomethyl)dimethylsilyl group. This introduces a reactive electrophilic site that can be used for subsequent nucleophilic substitution reactions, effectively functionalizing the TMS end of the molecule.

Applications in Analytical Derivatization Techniques

While this compound is a subject of synthetic interest, the trimethylsilyl (TMS) group it contains is a cornerstone of derivatization techniques in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS).

Trimethylsilyl Derivatization in GC-MS Analysis

Many biologically and chemically significant molecules, such as alcohols, carboxylic acids, and amines, contain active hydrogen atoms that make them polar and non-volatile. wikipedia.orgyoutube.com This inherent lack of volatility prevents their direct analysis by GC. Silylation is a chemical modification process that replaces these active hydrogens with a TMS group. nih.govchemeurope.com

The primary benefits of this derivatization are:

Increased Volatility: The replacement of polar -OH, -NH, or -SH groups with a non-polar, non-hydrogen-bonding trimethylsiloxy [-O-Si(CH3)3] group significantly reduces intermolecular forces and lowers the boiling point of the analyte, making it suitable for GC analysis. wikipedia.orgyoutube.com

Enhanced Thermal Stability: Silylated derivatives are often more thermally stable than their parent compounds, preventing decomposition in the hot GC injection port and column. youtube.com

Characteristic Mass Spectra: TMS derivatives often produce predictable and informative fragmentation patterns in mass spectrometry, aiding in structural elucidation and identification.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). nih.govthescipub.com

Strategies for Avoiding Artifact Formation in Silylation Reactions

Although silylation is a powerful technique, it can sometimes lead to the formation of unexpected by-products, or artifacts, which complicate chromatographic analysis by producing multiple peaks for a single analyte. wordpress.comnih.gov

Common causes of artifact formation and strategies to avoid them include:

Presence of Moisture: Water readily hydrolyzes both the silylating reagent and the silylated product. All glassware, solvents, and samples must be scrupulously dried before the reaction. youtube.com

Incomplete Derivatization: If the reaction does not go to completion, both the original analyte and partially derivatized intermediates may be detected. This can be overcome by using a sufficient excess of the silylating reagent and optimizing reaction time and temperature. nih.govwordpress.com

Side Reactions: Certain functional groups can undergo side reactions. For instance, aldehydes and ketones can form multiple derivatives due to tautomerization. researchgate.net A two-step derivatization, involving methoximation prior to silylation, can "lock" these carbonyl groups and prevent the formation of multiple isomers. youtube.com

Reagent and Solvent Artifacts: The derivatizing agents themselves or the solvents (e.g., pyridine, DMF) can sometimes produce peaks in the chromatogram. Running a reagent blank is essential for identifying these interferences. wordpress.com

Optimization of Derivatization Protocols

To ensure complete and reproducible derivatization, several parameters of the protocol must be optimized. The optimal conditions depend on the analyte's structure and the sample matrix.

Table 2: Key Parameters for Optimization of Silylation Reactions
ParameterConsiderationsCommon Approaches
Silylating ReagentReactivity varies; MSTFA is more volatile than BSTFA, which can be an advantage. thescipub.comresearchgate.netChoose based on the functional groups to be derivatized. BSTFA + 1% TMCS is a powerful and common choice. thescipub.com
CatalystCatalysts like TMCS increase the reactivity of the silylating agent, especially for hindered groups. TMCS is frequently included in commercial reagent formulations. Pyridine can also act as a catalyst and acid scavenger.
SolventThe solvent must be dry and inert, and able to dissolve the analyte.Pyridine, acetonitrile, and dimethylformamide (DMF) are common choices.
Temperature & TimeHigher temperatures and longer times increase reaction rates but may degrade sensitive analytes. Typical conditions range from room temperature for 1-2 hours to 60-80°C for 15-60 minutes. Must be determined empirically for each analyte.
Reagent RatioA significant molar excess of the reagent is needed to drive the reaction to completion. A common starting point is a 2:1 molar ratio of silylating reagent to active hydrogen sites.

By carefully controlling these factors, analysts can develop robust and reliable methods for the GC-MS analysis of a wide range of compounds, leveraging the power of trimethylsilyl derivatization.

Applications of Trimethyl 2 Triphenylsilyl Ethyl Silane in Advanced Materials and Catalysis

Role as a Precursor in Polymer Synthesis and Material Science

Organosilicon compounds are foundational in creating advanced materials due to their unique properties like thermal stability, chemical inertness, and flexibility. iust.ac.ir The versatility of silicon allows for the synthesis of a wide array of complex compounds including silanes and siloxanes, which serve as critical components for designing materials with specific functionalities. iust.ac.ir

Silicone-Based Materials with Tailored Properties

The incorporation of specific organosilicon precursors into polymer chains is a key strategy for tailoring the final properties of silicone-based materials. semanticscholar.org The structure of Trimethyl[2-(triphenylsilyl)ethyl]silane, containing both aliphatic and aromatic groups, allows for precise control over the characteristics of the resulting polymer.

The triphenylsilyl group, due to its rigidity and bulk, can enhance the thermal stability and mechanical strength of a silicone polymer. semanticscholar.org Arylsilanes are noted for creating materials with greater thermal stability compared to their alkyl counterparts due to the higher ionic character of the C-Si bond in this context. semanticscholar.org In contrast, the trimethylsilyl (B98337) group is often used to control chain length or to provide flexible linkages. By varying the concentration of this precursor in a copolymerization reaction, material properties such as hardness, flexibility, and thermal resistance can be systematically adjusted.

Table 1: Influence of Silyl (B83357) Group Substituents on Silicone Polymer Properties

Substituent Group Primary Contribution to Polymer Properties Example Precursor Fragment
Phenyl Increases thermal stability, rigidity, and refractive index. Triphenylsilyl
Methyl Enhances flexibility, hydrophobicity, and provides low-temperature performance. Trimethylsilyl

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). Organofunctional silanes are pivotal in the synthesis of these materials, acting as molecular bridges that covalently link the organic and inorganic phases. mdpi.com

This compound is well-suited for this role. The silane (B1218182) functional groups can participate in sol-gel processes, typically with tetraalkoxysilanes, to form a stable inorganic silica (B1680970) or polysiloxane network. cmu.edu Simultaneously, the organic substituents (phenyl and ethyl groups) can be integrated with or become a part of an organic polymer matrix. This "one-pot" co-condensation approach is a common method for producing hybrid materials with highly tunable properties for applications ranging from catalysis to optics. cmu.edu

High-Refractive-Index Materials Fabrication

There is a growing demand for high-refractive-index polymers for optical applications such as advanced lenses and coatings. google.com A primary strategy for increasing the refractive index (RI) of silicone polymers is to incorporate atoms or functional groups with high molar refraction. The inclusion of aromatic groups, particularly phenyl rings, is a highly effective method. googleapis.com

The triphenylsilyl moiety of this compound makes it an excellent precursor for high-RI materials. Polysiloxanes containing a high proportion of phenyl groups exhibit significantly higher refractive indices than standard polydimethylsiloxane (B3030410) (PDMS). The high electron density of the aromatic rings contributes directly to the material's ability to bend light. By incorporating precursors like this compound into a polysiloxane network, it is possible to fabricate transparent materials with a precisely controlled, high refractive index. google.comgoogleapis.com

Table 2: Refractive Index of Polysiloxanes with Different Substituents

Polymer/Precursor Type Typical Refractive Index (RI) Key Structural Feature
Polydimethylsiloxane (PDMS) ~1.40 Methyl groups
Polysiloxane with Phenyl Groups >1.55 Phenyl groups
Polysiloxane with Thio-ether Groups Up to 1.70 Sulfur-containing groups googleapis.com

Utilization in Catalytic Processes

The utility of this compound also extends to catalysis, where it can be involved as a reagent or as a structural component in a ligand.

Involvement in Organometallic Catalysis as a Ligand or Reagent

In organometallic chemistry, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Tertiary phosphines are common ligands, and their properties can be modified by attaching functional groups, including silyl groups. researchgate.net While not a phosphine (B1218219) itself, the bulky triphenylsilyl group of this compound is of interest. Bulky substituents are often used to create a specific steric environment around a metal center, which can influence substrate binding and reaction pathways. researchgate.net The tris(trimethylsilyl)silyl group, for example, is known for its significant steric bulk and is used in various coordination and organometallic compounds. researchgate.net By analogy, the triphenylsilyl group can serve a similar purpose, providing steric hindrance that can be beneficial for certain catalytic transformations.

Applications in Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C or C≡C bond), is a fundamental process in organosilicon chemistry. libretexts.org This reaction is widely used to synthesize a vast range of organosilane compounds. pku.edu.cn

This compound can be a product of a hydrosilylation reaction. For instance, the catalyzed addition of triphenylsilane (B1312308) (Ph₃SiH) across the double bond of trimethyl(vinyl)silane would yield the target molecule. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum. libretexts.org The reaction provides a direct and efficient route to forming the Si-C bond that constitutes the ethyl bridge in the molecule. nih.gov

Table 3: Example of a Hydrosilylation Reaction Scheme

Reactant 1 Reactant 2 Catalyst Product
Triphenylsilane Trimethyl(vinyl)silane Platinum-based catalyst This compound
Triethylsilane Trimethylsilylethene Ru₃(CO)₁₂ (E)-1-triethylsilyl-2-trimethylsilylethene

This synthetic utility underscores the role of hydrosilylation as a key enabling technology for accessing complex organosilanes like this compound for their subsequent use in material science. libretexts.org

Radical Reductions and Group Transfer Processes

In the realm of organic synthesis, radical reactions offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Silanes, particularly those with a silicon-hydrogen (Si-H) bond, have emerged as important reagents in these processes, often serving as less toxic alternatives to organotin compounds like tributyltin hydride. organic-chemistry.orgorganic-chemistry.org The efficacy of a silane as a radical reducing agent is related to the bond dissociation energy of its Si-H bond. For instance, tris(trimethylsilyl)silane (B43935) (TTMSS) is an excellent radical reducing agent because the replacement of alkyl groups with silyl groups weakens the central Si-H bond. organic-chemistry.org This compound effectively reduces a variety of functional groups, including halides and chalcogens, via a radical chain mechanism. organic-chemistry.orgnih.gov

The typical mechanism involves the abstraction of a hydrogen atom from the silane by a radical initiator, generating a silyl radical. This silyl radical then participates in the desired chemical transformation. Organosilanes like TTMSS and triphenylsilane have proven to be effective free-radical reducing agents that can substitute for tri-n-butyltin hydride. gelest.comthermofishersci.in

However, the specific compound this compound lacks the crucial Si-H bond necessary for it to function as a radical reducing agent in the conventional sense. Its structure consists of stable silicon-carbon and silicon-methyl/phenyl bonds, which are not prone to homolytic cleavage to generate radicals under typical conditions.

Similarly, group transfer processes in this context often involve the transfer of a functional group mediated by a radical intermediate. While there are examples of silicon group transfer in different chemical contexts, such as the unexpected transfer in difunctional alkoxy silanes during hydrosilylation researchgate.net, there is no specific documented evidence of this compound being utilized for radical-mediated group transfer processes. Such applications are generally characteristic of more reactive organosilicon compounds. rsc.orgnih.gov

Contributions to Organic Synthesis as a Reagent or Intermediate

Organosilicon compounds are versatile reagents in organic synthesis, enabling a wide range of carbon-carbon bond-forming reactions. nih.gov The activation of a carbon-silicon bond can proceed through several mechanisms, often involving the interaction of an electrophile with a π-electron system adjacent to the silicon atom, which stabilizes the resulting carbocation intermediate via σ-π conjugation. nih.gov Transition metal catalysis is another powerful strategy, where catalysts based on palladium, nickel, titanium, or zirconium can efficiently promote C-Si bond formation using chlorosilanes and Grignard reagents. nih.gov

While direct applications of this compound in C-C bond formation are not extensively documented, the triphenylsilylethyl moiety it contains can be incorporated into molecules through such reactions. For example, catalytic alkylation reactions of weakly acidic C-H bonds with olefins like triphenylvinylsilane (B98950) can lead to the formation of products containing the 2-(triphenylsilyl)ethyl structural unit. rsc.org This indicates that the core structure of the title compound can be synthesized via silicon-mediated C-C bond formation, establishing it as a potential product or intermediate in such synthetic pathways.

The general utility of organosilanes in these reactions is summarized in the table below, highlighting the diversity of transformations possible.

Reaction TypeOrganosilane Reagent ExampleKey Feature
AllylationAllyltrimethylsilaneForms a new C-C bond by adding an allyl group to an electrophile (e.g., aldehyde, ketone).
VinylationVinyltrimethylsilane (B1294299)Transfers a vinyl group, often used in palladium-catalyzed cross-coupling reactions.
AlkynylationTrimethyl(phenylethynyl)silaneUsed in coupling reactions to introduce alkynyl groups. d-nb.info
CyanationTrimethylsilyl cyanideA source of the cyanide nucleophile for addition to carbonyls and other electrophiles.

Silyl ethers are one of the most widely used protecting groups for alcohols in modern organic synthesis. wikipedia.org Their popularity stems from their ease of installation, stability under a range of reaction conditions, and selective removal under mild protocols. wikipedia.org The steric and electronic properties of the silyl group can be fine-tuned by varying the substituents on the silicon atom, which allows for differential protection of multiple hydroxyl groups within the same molecule. wikipedia.orgfishersci.ca

Common silylating agents are typically silyl halides (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) or silyl triflates, which react with alcohols in the presence of a base. wikipedia.orggelest.com this compound itself is not a silylating agent, as it lacks the necessary leaving group (like a halide) to transfer a silyl group to an alcohol.

However, the trimethylsilyl (TMS) and triphenylsilyl moieties within its structure are components of common protecting groups. A particularly important application of silyl groups in protecting group chemistry is the formation of silyl enol ethers from ketones or aldehydes. wikipedia.org Silyl enol ethers are versatile intermediates, serving as enolate equivalents in numerous C-C bond-forming reactions, such as the Mukaiyama aldol (B89426) addition. wikipedia.orgresearchgate.net They are generally prepared by reacting a carbonyl compound that can be enolized with a silyl electrophile and a base. wikipedia.org

The table below compares several common silyl protecting groups, highlighting the diversity available for synthetic chemists.

Silyl GroupAbbreviationCommon ReagentRelative Acid StabilityRelative Base Stability
TrimethylsilylTMSTMS-Cl11
TriethylsilylTESTES-Cl6410-100
tert-ButyldimethylsilylTBS / TBDMSTBS-Cl20,00020,000
TriisopropylsilylTIPSTIPS-Cl700,000100,000
tert-ButyldiphenylsilylTBDPSTBDPS-Cl5,000,00020,000
(Data adapted from Wikipedia on Silyl ethers) wikipedia.org

Interfacial Chemistry and Surface Modification via Silane Coupling

Silane coupling agents are essential in materials science for modifying surfaces and promoting adhesion between dissimilar materials, such as inorganic fillers and organic polymer matrices. manchester.ac.uknbinno.com The general structure of a silane coupling agent is R-Si(X)₃, where 'R' is an organofunctional group compatible with the organic matrix, and 'X' is a hydrolyzable group, such as an alkoxy or chloro group. shinetsusilicone-global.com

The mechanism of surface modification involves three primary steps:

Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. nbinno.com

Condensation: These silanol groups can condense with each other to form oligomeric siloxanes.

Bonding: The silanol groups (from the silane or its oligomers) form covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of an inorganic substrate (like silica, glass, or metal oxides). nbinno.comsinosil.com

This process creates a durable chemical bridge at the interface, enhancing the performance and longevity of composite materials. nbinno.com this compound, with the chemical formula C₂₃H₂₈Si₂ globalchemmall.com, is not a conventional silane coupling agent. It lacks the hydrolyzable alkoxy or chloro groups required for the hydrolysis and covalent bonding steps central to the silane coupling mechanism. Its structure, featuring two silicon atoms linked by an ethylene (B1197577) bridge and bearing non-hydrolyzable methyl and phenyl groups, renders it chemically inert for this type of surface modification. While it could potentially be physisorbed onto a surface, it cannot form the robust covalent linkages characteristic of true coupling agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Trimethyl[2-(triphenylsilyl)ethyl]silane in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). In case of spills, neutralize with inert adsorbents like vermiculite and dispose of as hazardous waste .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR spectroscopy to confirm the presence of trimethylsilyl and triphenylsilyl groups. Compare spectral data with known analogs (e.g., 1,2-Bis(trimethylsilyl)benzene, 29Si^{29}\text{Si} NMR δ: 6–12 ppm for trimethylsilyl). Mass spectrometry (HRMS) can validate molecular weight (e.g., exact mass for C23_{23}H30_{30}Si2_{2}: ~370.18 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers at 2–8°C. Monitor for discoloration or precipitate formation, which may indicate decomposition. Avoid prolonged exposure to moisture or light, as silanes often hydrolyze in humid conditions .

Advanced Research Questions

Q. How does the steric bulk of the triphenylsilyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The triphenylsilyl group acts as a steric shield, reducing undesired side reactions (e.g., β-hydride elimination in Heck reactions). Design experiments using bulky ligands (e.g., tri-tert-butylphosphine) to enhance selectivity. Compare reaction yields with less hindered analogs (e.g., triethylsilane) to quantify steric effects .

Q. What analytical strategies resolve contradictions in reported decomposition products of silane derivatives?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to identify decomposition pathways under controlled conditions. Cross-reference with computational models (e.g., DFT calculations) to predict thermal stability. Validate findings against multiple SDS sources to address discrepancies .

Q. How can this compound be functionalized for use in polymer or dendrimer synthesis?

  • Methodological Answer : Employ hydrosilylation reactions with alkenes/alkynes using Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane). Monitor reaction progress via FT-IR for Si-H bond disappearance (~2100 cm1^{-1}). Alternatively, lithiation at the ethyl spacer enables nucleophilic substitutions for branching .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of this compound?

  • Methodological Answer : Conduct pH-dependent hydrolysis experiments in buffered solutions (pH 2–12) and track silanol formation via 29Si^{29}\text{Si} NMR. Compare rates with analogs (e.g., triphenylsilyl chloride) to assess electronic effects. Use Arrhenius plots to determine activation energy and propose a hydrolysis mechanism .

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